4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide
Description
4-Chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a cyano group and a fluorophenyl group, as well as a chlorobenzamide moiety
Properties
IUPAC Name |
4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2OS/c19-13-5-1-12(2-6-13)18(23)22-15-9-16(24-17(15)10-21)11-3-7-14(20)8-4-11/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKVOJKTFIFPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C#N)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry: In industry, this compound may find applications in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
4-Chloro-N-(2-cyano-5-phenylthiophen-3-yl)benzamide: Similar structure but lacks the fluorophenyl group.
4-Chloro-N-(2-cyano-5-(3-fluorophenyl)thiophen-3-yl)benzamide: Similar structure but with a different position of the fluorophenyl group.
4-Chloro-N-(2-cyano-5-(4-methoxyphenyl)thiophen-3-yl)benzamide: Similar structure but with a methoxy group instead of a fluorophenyl group.
Uniqueness: The presence of the fluorophenyl group in 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its potential benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
